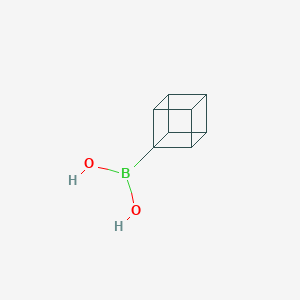

Cuban-1-ylboronic acid

Description

Properties

Molecular Formula |

C8H9BO2 |

|---|---|

Molecular Weight |

147.97 g/mol |

IUPAC Name |

cuban-1-ylboronic acid |

InChI |

InChI=1S/C8H9BO2/c10-9(11)8-5-2-1-3(5)7(8)4(1)6(2)8/h1-7,10-11H |

InChI Key |

DJUYKYFTUWKDEO-UHFFFAOYSA-N |

Canonical SMILES |

B(C12C3C4C1C5C4C3C25)(O)O |

Origin of Product |

United States |

Strategic Synthetic Methodologies for Cuban 1 Ylboronic Acid and Its Derivatives

Organometallic Approaches for Carbon-Boron Bond Formation

Traditional organometallic chemistry provides a foundational route to cuban-1-ylboronic acid, primarily through the generation of a cubyl anion equivalent which is then trapped with a suitable boron electrophile.

Metal-Halogen Exchange and Subsequent Borylation of Halocubanes

A robust and frequently employed method for generating a nucleophilic cubane (B1203433) scaffold is the metal-halogen exchange of readily available halocubanes, particularly iodocubane (B12285268). researchgate.netresearchgate.net This approach involves the formation of a cubyllithium intermediate, which can then be borylated.

The generation of the cubyllithium intermediate via lithium-halogen exchange is a critical step that requires careful optimization to achieve high yields. Research has shown that the reaction of cubanyl iodide with tert-butyllithium (B1211817) (t-BuLi) is highly effective. researchgate.net The optimal conditions typically involve using two equivalents of t-BuLi in a tetrahydrofuran (B95107) (THF) solvent at a cryogenic temperature of -78 °C. researchgate.net These conditions facilitate the efficient formation of the lithiated intermediate, minimizing side reactions that can arise from the high reactivity of both the organolithium reagent and the strained cubane product. researchgate.net

| Parameter | Optimized Condition | Source |

| Substrate | Cubanyl Iodide | researchgate.net |

| Reagent | tert-Butyllithium (t-BuLi) | researchgate.net |

| Equivalents | 2.0 | researchgate.net |

| Solvent | Tetrahydrofuran (THF) | researchgate.net |

| Temperature | -78 °C | researchgate.net |

| Time | 1 hour | researchgate.net |

Once the cubyllithium species is generated in situ, it is trapped with an appropriate boron electrophile to form the carbon-boron bond. researchgate.net Trialkoxyborates, such as triisopropyl borate (B1201080), are common reagents for this purpose. thieme-connect.com The reaction proceeds through the nucleophilic attack of the cubyl anion on the electrophilic boron atom. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound. Other boron electrophiles, such as B-methoxy-9-borabicyclo[3.3.1]nonane (B-methoxy-9-BBN), have also been successfully employed at -78 °C to furnish the corresponding BBN-appended cubane, which serves as a stable derivative. researchgate.net This method represents the first reported successful attachment of boron to the cubane scaffold. researchgate.net

Decarboxylative Borylation Strategies for Cubane Carboxylic Acids

More recent strategies have sought to utilize cubane carboxylic acids as starting materials, leveraging modern decarboxylative coupling reactions. These methods avoid the use of highly reactive organolithium reagents and offer excellent functional group tolerance. A prominent example is the nickel-catalyzed decarboxylative borylation. nih.gov

In this approach, the cubane carboxylic acid is first converted into a redox-active ester, typically an N-hydroxyphthalimide (NHP) ester. nih.gov This NHP ester then undergoes a nickel-catalyzed cross-coupling reaction with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂). nih.govresearchgate.net The reaction proceeds under relatively mild conditions and has been shown to be highly effective for converting a cubane-based carboxylic acid into its corresponding boronate ester. nih.gov This strategy is particularly valuable as it allows for the late-stage functionalization of complex molecules and is part of a broader trend of using carboxylic acids as synthetic surrogates for alkyl halides. nih.gov

Modular Construction of C(sp3)-Rich Alkyl Boron Compounds Bearing Cubane Moieties via Transition-Metal-Free Methodologies

The construction of more complex molecules featuring C(sp³)-rich alkyl chains appended with a cubane moiety and a terminal boron group requires modular, transition-metal-free approaches. chemrxiv.orgnih.gov While direct application to cubane-containing substrates is an emerging area, established transition-metal-free borylation methods for alkyl halides provide a clear blueprint. nih.gov

For instance, a modular synthesis could involve the reaction of a cubane-containing alkyl iodide with a diboron reagent under conditions that promote a radical mechanism. Such transition-metal-free methods often use a simple base or are initiated by light, offering a mild and practical route to alkylboronates. mdpi.com This two-step, concurrent cross-coupling approach allows for the flexible and modular construction of sterically hindered and C(sp³)-rich alkyl boron compounds that would be challenging to access through other means. nih.gov This strategy enables the use of the alkyl boronic acid as a linchpin for further synthetic elaborations. chemrxiv.orgnih.gov

Advanced Catalytic and Photoinduced Borylation Reactions in Cubane Functionalization

To overcome the limitations of traditional organometallic methods and the need for pre-functionalized substrates, advanced catalytic and photoinduced reactions are being explored for cubane borylation. These methods aim for direct C–H bond functionalization or the borylation of functional groups under exceptionally mild conditions.

Photoredox catalysis, in particular, has emerged as a powerful tool for generating radical intermediates under visible light irradiation at room temperature. nih.govbeilstein-journals.orgrsc.org The application of these techniques to the cubane system is a promising area of research. For example, a photoinduced, transition-metal-free decarboxylative borylation of carboxylic acid NHP esters has been developed, which relies on the generation of alkyl radicals that are subsequently trapped by a diboron reagent. core.ac.uk This methodology's broad functional group tolerance makes it highly suitable for the complex scaffolds often found in medicinal chemistry. core.ac.uk Furthermore, photocatalytic methods are being investigated for the direct abstraction of a hydrogen atom from a cubane C-H bond, generating a cubyl radical that could potentially be trapped by a boron-containing species. researchgate.net These advanced strategies represent the frontier in the synthesis of cubane-based organoboranes, offering pathways that are more efficient, sustainable, and applicable to a wider range of substrates.

Exploitation of Miyaura Borylation for Cubylboronates

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that synthesizes boronate esters from organic halides and a diboron reagent, typically bis(pinacolato)diboron (B₂pin₂) organic-chemistry.orgwikipedia.org. The reaction generally proceeds under basic conditions and exhibits broad functional group tolerance, making it a cornerstone of modern synthetic chemistry for creating precursors for Suzuki-Miyaura couplings alfa-chemistry.comnih.gov.

However, the application of traditional Miyaura borylation conditions to cubane substrates is fraught with significant challenges. The highly strained nature of the cubane scaffold makes it susceptible to decomposition under standard palladium catalysis researchgate.netnih.gov. Researchers have noted that palladium catalysts can promote undesirable decomposition pathways, including oxidative insertion into the strained C-C bonds of the cubane framework nih.gov. This reactivity leads to cage-opening or rearrangement rather than the desired C-B bond formation, rendering many conventional palladium-based cross-coupling methods unsuccessful for this scaffold researchgate.net.

An alternative, though not a direct Miyaura borylation, involves a halogen-metal exchange followed by borylation. This two-step, one-pot sequence typically uses an iodocubane precursor which, upon treatment with an organolithium reagent (like n-butyllithium or t-butyllithium), generates a highly reactive cubyllithium intermediate. This nucleophilic species can then be quenched with an electrophilic boron source, such as triisopropyl borate or B-alkoxy-9-BBN, to yield the corresponding cubylboronic ester. While this method can be high-yielding, it is often not chemoselective, limiting its application for complex, multifunctionalized cubanes researchgate.net.

Below is a table summarizing the typical components involved in a generalized Miyaura borylation reaction.

| Component | Example | Role in Reaction |

| Substrate | Aryl or Vinyl Halide (e.g., Iodocubane) | Source of the organic framework. |

| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Provides the boronate ester moiety. organic-chemistry.org |

| Catalyst | Palladium complex (e.g., PdCl₂(dppf)) | Facilitates the oxidative addition and reductive elimination cycle. wikipedia.org |

| Base | Potassium Acetate (KOAc) | Activates the palladium complex and/or the diboron reagent. alfa-chemistry.com |

| Solvent | Aprotic Polar Solvent (e.g., DMSO, Dioxane) | Solubilizes reactants and facilitates the reaction. nih.gov |

This table represents a general Miyaura borylation setup; direct application to cubane substrates is often unsuccessful due to catalyst-induced decomposition.

Photoinduced Borylation Techniques Applied to Cubane Precursors

Photoinduced borylation has emerged as a powerful and mild alternative for forging C-B bonds, capable of functionalizing substrates that are recalcitrant to traditional methods nih.gov. These reactions often proceed via radical intermediates, which can be generated under visible-light photoredox conditions, thereby avoiding the harsh reagents or high temperatures associated with other methods nih.govresearchgate.net.

For cubane precursors, photoinduced strategies offer a promising avenue for C-H functionalization. Research has demonstrated that a hydrogen atom transfer (HAT) catalyst can directly abstract a hydrogen atom from a C-H bond of the cubane cage under photocatalytic conditions researchgate.net. This process generates a cubyl radical, a key intermediate that can, in principle, be intercepted by a borylating agent. This approach bypasses the need for pre-functionalized halocubanes and offers a direct route to borylated products from hydrocarbon precursors.

Furthermore, to circumvent the decomposition issues associated with palladium, dual copper and photoredox catalysis has been identified as a viable platform for cross-coupling reactions involving cubyl radicals nih.gov. Copper catalysts are known to undergo slower rates of oxidative addition compared to palladium, which suppresses the undesired cage-opening side reactions. At the same time, copper facilitates rapid reductive elimination to form the desired product nih.gov. This mechanistic profile makes a copper-photoredox system highly suitable for coupling photochemically generated cubyl radicals with boron-containing radical species or other boron reagents.

The components for a proposed photoinduced borylation of a cubane precursor are outlined in the table below.

| Component | Example | Role in Reaction |

| Substrate | Cubane or substituted cubane | Source of the cubyl C-H bond. |

| Borylating Agent | Bis(pinacolato)diboron (B₂pin₂) | Source of the boryl group. |

| Photocatalyst | Iridium or Ruthenium complex; Organic dye | Absorbs visible light to initiate single-electron transfer. researchgate.net |

| HAT Catalyst | Tetrabutylammonium decatungstate (TBADT) | Abstracts a hydrogen atom from the cubane C-H bond to form a cubyl radical. researchgate.net |

| Light Source | Blue or Violet LEDs | Provides the energy for photocatalyst excitation. nih.gov |

| Solvent | Acetonitrile, DMF | Solubilizes reactants for a homogeneous reaction. |

Chemo- and Regioselective Synthesis of Cubylboronic Esters as Versatile Precursors

The ability to selectively install a boronic ester at a specific position on a substituted cubane cage is critical for its use as a versatile building block in medicinal chemistry and materials science.

Chemoselectivity , the preferential reaction of one functional group in the presence of others, is a significant hurdle in cubane chemistry. As noted, the synthesis of cubylboronates via lithiation of iodocubanes is effective but lacks chemoselectivity researchgate.net. If other sensitive functional groups are present on the cubane scaffold, they are unlikely to survive the highly basic and nucleophilic organolithium intermediate. In contrast, radical-based C-H functionalization methods can offer superior chemoselectivity. For example, photocatalytic C-H abstraction can proceed in the presence of various functional groups, such as esters, that might be incompatible with organometallic routes researchgate.net.

Regioselectivity , the control of reaction at a particular position, is governed by the nature of the synthetic method and the substitution pattern on the cubane ring.

In pre-functionalized cubanes (e.g., iodocubane), the position of the boryl group is predetermined by the position of the halide.

In direct C-H borylation , selectivity is dictated by the electronic and steric environment of the C-H bonds. While all eight C-H bonds on an unsubstituted cubane are equivalent, on a substituted cubane, these positions become distinct. The directing effects of substituents are crucial. Electron-withdrawing groups can influence the reactivity of adjacent C-H bonds towards hydrogen atom abstraction, potentially allowing for predictable, site-selective functionalization. Steric hindrance can also play a key role, with less hindered C-H bonds being more accessible to the HAT catalyst nih.gov.

The following table contrasts synthetic approaches and their selectivity profiles for the synthesis of cubylboronic esters.

| Synthetic Approach | Precursor Type | Selectivity Outcome |

| Halogen-Metal Exchange | Monohalogenated Cubane | Regiospecific: Borylation occurs only at the site of the halogen. |

| Halogen-Metal Exchange | Polyhalogenated or Functionalized Cubane | Poor Chemoselectivity: The strong organolithium intermediate can react with other functional groups. researchgate.net |

| Photoinduced C-H Borylation | Substituted Cubane | Potentially Regio- and Chemoselective: Selectivity is influenced by the steric and electronic effects of existing substituents, offering a pathway to functionalize specific C-H bonds while tolerating other groups. researchgate.net |

Reactivity Profiles and Transformational Chemistry of Cuban 1 Ylboronic Acid in Organic Synthesis

Carbon-Carbon Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling: Scope, Limitations, and Strategic Adaptations for Cubane (B1203433) Substrates

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for forging carbon-carbon bonds. The reaction typically couples an organoboron species, such as cuban-1-ylboronic acid, with an organic halide or triflate using a palladium catalyst and a base. While the reaction has a broad scope, its application to highly strained sp³-hybridized organoboron reagents like this compound is fraught with challenges that limit its straightforward application.

The primary limitation is the stability of the cubane core under the reaction conditions necessary for catalysis. The scope of successful Suzuki-Miyaura couplings with this compound is therefore dependent on carefully optimized conditions that favor the desired C-C bond formation over degradation of the cubane cage. Strategic adaptations often involve the use of highly active catalysts that operate at lower temperatures and shorter reaction times, minimizing the opportunity for side reactions.

A significant hurdle in the palladium-catalyzed cross-coupling of cubane derivatives is the competing strain-releasing valence isomerization of the cubane framework. Transition metal catalysts, including palladium and rhodium complexes, are known to facilitate the rearrangement of the cubane cage to its more stable valence isomers, primarily cuneane and cyclooctatetraene (B1213319) (COT). This decomposition pathway represents a major yield-limiting side reaction.

The proposed mechanism for this isomerization can involve the oxidative insertion of the palladium catalyst into a C-C bond of the cubane framework, leading to a rearranged metallacycle intermediate that can then collapse to the cuneane or COT structure. This process effectively destroys the desired cubane scaffold, making the development of isomerization-suppressing catalytic systems essential for the synthetic utility of this compound. The challenge lies in identifying reaction conditions where the rate of the Suzuki catalytic cycle (oxidative addition, transmetalation, reductive elimination) is significantly faster than the rate of catalyst-mediated cage isomerization.

To overcome the challenge of valence isomerization, significant effort has been directed toward the development of specialized catalyst systems. The key to a successful cubyl Suzuki-Miyaura coupling lies in the rational selection of palladium precursors and, most importantly, the supporting ligands. Modern catalyst systems often employ electron-rich and sterically bulky phosphine (B1218219) ligands. These ligands are designed to stabilize the palladium(0) resting state and accelerate the key steps of the catalytic cycle, particularly the rate-determining oxidative addition and the final reductive elimination.

By accelerating the reductive elimination step, the lifetime of the organopalladium(II) intermediate bearing the cubyl group is minimized, thereby reducing the likelihood of it engaging in the undesired strain-releasing isomerization pathway. While specific studies focusing exclusively on ligands for this compound are limited, principles from advancements in Suzuki couplings of other challenging substrates can be applied. For example, the use of catalysts like Pd₂(dba)₃ with ligands such as P(t-Bu)₃ has proven effective for coupling sterically demanding or unreactive partners, often at room temperature, which could be advantageous for preserving the cubane core.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Coupling Partner (Ar-X) | Catalyst System | Base | Solvent | Potential Outcome/Challenge |

|---|---|---|---|---|

| Aryl Iodide | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/H₂O | Moderate yield, risk of isomerization at high temp. |

| Aryl Bromide | Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane | Improved yield, bulky ligand may suppress isomerization. |

| Aryl Chloride | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | High activity, allows for lower temp., reduces degradation. |

| Aryl Triflate | Pd(OAc)₂ / PCy₃ | Cs₂CO₃ | THF | Effective for triflates, requires careful temp. control. |

Petasis Borono-Mannich Reaction with Cubane-Derived Boronic Acids: Substrate Scope and Diastereoselectivity

The Petasis Borono-Mannich (PBM) reaction is a powerful multicomponent reaction that combines a boronic acid, an amine, and a carbonyl compound to form substituted amines, including α-amino acids. This reaction offers a convergent and atom-economical route to complex amine structures. When applied to this compound, the PBM reaction provides a direct method for synthesizing cubyl-containing amines.

The general mechanism involves the formation of an iminium ion from the amine and carbonyl, followed by the addition of the boronic acid. A key feature that enhances reactivity is the presence of a coordinating group, such as a hydroxyl or carboxylate, on the carbonyl component (e.g., α-hydroxy aldehydes or glyoxylic acid). This group is believed to activate the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transfer of the cubyl group to the iminium electrophile.

The substrate scope for the cubane-derived PBM reaction is expected to be broad, encompassing a variety of primary and secondary amines and suitable carbonyl partners. A particularly valuable aspect of the PBM reaction is its potential for high diastereoselectivity. When enantiopure α-hydroxy aldehydes are used as the carbonyl component, the reaction often proceeds with excellent stereocontrol, typically yielding the anti-diastereomer of the resulting β-amino alcohol product. This predictable selectivity arises from a substrate-controlled transition state and is a general feature of the reaction, which is expected to hold true when this compound is used as the boron component.

Application in Chan-Lam and Liebeskind-Strogl Couplings for Heteroatom Incorporation

Beyond C-C bonds, this compound is a valuable precursor for forming carbon-heteroatom bonds. The Chan-Lam and Liebeskind-Strogl couplings are prominent examples of such transformations.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms C-N or C-O bonds by coupling a boronic acid with an amine or alcohol, respectively. A significant advantage of this methodology is that it often proceeds under remarkably mild conditions, frequently at room temperature and open to the air, using a copper salt like Cu(OAc)₂. This reaction provides a direct and powerful route to N-cubyl amines, amides, and anilines, as well as O-cubyl ethers and esters, from this compound and the corresponding N-H or O-H containing substrate.

The Liebeskind-Strogl coupling enables the formation of ketones through the palladium-catalyzed, copper(I)-mediated reaction of a thioester with a boronic acid. This desulfitative cross-coupling proceeds under neutral conditions, making it orthogonal to many traditional ketone syntheses. The role of the copper(I) cofactor, typically copper(I) thiophene-2-carboxylate (B1233283) (CuTC), is to activate the C-S bond of the thioester towards the palladium catalyst. The application of this reaction using this compound would yield cubyl ketones, providing a specific and functional-group tolerant method for incorporating a cubyl-acyl moiety into target molecules.

Exploration of Sonogashira Coupling for Extended Conjugated Systems Incorporating Cubane Moieties

The Sonogashira coupling is the premier method for synthesizing aryl- and vinyl-alkynes, typically involving the palladium- and copper-cocatalyzed reaction of a terminal alkyne with an aryl or vinyl halide. While this is the classic approach, variations that utilize boronic acids as the coupling partner have been developed, often referred to as Sonogashira-type couplings.

These reactions provide a pathway to couple this compound directly with terminal alkynes, though this is a less common variant. Such a transformation would install the bulky, three-dimensional cubane cage directly onto a linear, sp-hybridized carbon framework, creating unique extended molecular structures. The development of these systems is of interest for materials science, where the cubane unit can act as a rigid, insulating spacer or a three-dimensional node in larger conjugated architectures. While the direct coupling of boronic acids is feasible, the more traditional Sonogashira pathway using a cubyl halide (e.g., iodocubane) as the electrophile remains a robust and frequently used alternative for accessing these important cubyl-alkyne products.

Carbon-Heteroatom Bond Formation

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis, enabling the construction of a vast array of functional molecules. This compound serves as a valuable precursor for introducing the cubane scaffold into molecules containing nitrogen, oxygen, sulfur, and phosphorus.

The Chan-Lam coupling reaction is a prominent method for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds using boronic acids. organic-chemistry.orgnrochemistry.comwikipedia.org This copper-catalyzed reaction typically involves the coupling of a boronic acid with an amine or an alcohol. organic-chemistry.orgwikipedia.org While extensive research has been conducted on the Chan-Lam coupling with arylboronic acids, specific studies detailing the use of this compound are not extensively documented in publicly available literature. However, based on the general mechanism, it is anticipated that this compound would participate in these transformations.

Carbon-Nitrogen Bond Formation: The Chan-Lam N-arylation (or in this case, N-cubylation) would involve the reaction of this compound with various nitrogen-containing nucleophiles, such as amines, amides, and azoles, in the presence of a copper catalyst, typically copper(II) acetate, and an oxidant, often air. nrochemistry.com A base is also commonly employed. The general reaction scheme is as follows:

Cubane-B(OH)₂ + R₂NH → Cubane-NR₂

Carbon-Oxygen Bond Formation: Similarly, the formation of carbon-oxygen bonds can be achieved through the Chan-Lam O-arylation (O-cubylation), where this compound reacts with alcohols or phenols. organic-chemistry.orgnrochemistry.com The reaction conditions are analogous to those of the N-arylation, utilizing a copper catalyst and an oxidant.

Cubane-B(OH)₂ + ROH → Cubane-OR

Carbon-Sulfur Bond Formation: The construction of carbon-sulfur (C-S) bonds using boronic acids can also be achieved through copper-catalyzed cross-coupling reactions. rsc.orgnih.govrsc.org These methods provide a route to cubyl sulfides from this compound and a suitable sulfur source, such as thiols.

Cubane-B(OH)₂ + RSH → Cubane-SR

Carbon-Phosphorus Bond Formation: The formation of carbon-phosphorus (C-P) bonds from boronic acids is typically accomplished through palladium-catalyzed cross-coupling reactions. organic-chemistry.orgepa.govnih.gov This methodology would allow for the synthesis of cubylphosphonates and other organophosphorus compounds containing the cubane cage by reacting this compound with H-phosphonates or related phosphorus reagents.

Cubane-B(OH)₂ + HP(O)(OR)₂ → Cubane-P(O)(OR)₂

While the general principles of these reactions are well-established, the specific yields, optimal conditions, and substrate scope for this compound would require dedicated experimental investigation. The unique steric hindrance and electronic nature of the cubyl group may influence the reaction kinetics and outcomes compared to more common arylboronic acids.

| Bond Type | General Reaction | Catalyst System (Typical) | Potential Product Class |

| C-N | Chan-Lam N-Arylation | Copper(II) salt, Base, Oxidant | Cubylamines, Cubylamides |

| C-O | Chan-Lam O-Arylation | Copper(II) salt, Base, Oxidant | Cubyl ethers, Cubyl esters |

| C-S | Copper-Catalyzed Thiolation | Copper salt, Base | Cubyl sulfides |

| C-P | Palladium-Catalyzed Phosphorylation | Palladium complex, Ligand, Base | Cubylphosphonates |

Conjugate Additions and Electrophilic Allyl Shifts Involving Cubylboronic Acids

The carbon-carbon bond-forming capabilities of boronic acids extend to their participation in conjugate addition reactions, providing a powerful tool for the construction of complex molecular architectures.

Conjugate addition, often referred to as Michael addition, involves the 1,4-addition of a nucleophile to an α,β-unsaturated carbonyl compound. nih.govresearchgate.net Organoboron reagents, including boronic acids, can serve as the carbon nucleophile in these transformations, typically under transition metal catalysis (e.g., palladium or rhodium).

The conjugate addition of this compound to an enone would proceed as follows:

Cubane-B(OH)₂ + R-CH=CH-C(O)-R' → Cubane-CHR-CH₂-C(O)-R'

Information regarding electrophilic allyl shifts involving cubylboronic acids is also scarce. These reactions typically involve the reaction of an allylboronate with an electrophile. The formation of an allyl cubylboronate intermediate would be a prerequisite for such a transformation. While the synthesis of various allylboronates is well-established, specific examples involving the cubane moiety are not prevalent in the literature. researchgate.netdntb.gov.uafigshare.com

| Reaction Type | General Transformation | Catalyst System (Typical) | Potential Product |

| Conjugate Addition | 1,4-addition to an α,β-unsaturated carbonyl | Palladium or Rhodium complex | β-Cubyl ketone/ester |

| Electrophilic Allyl Shift | Reaction of an allylboronate with an electrophile | Varies depending on electrophile | Functionalized allylic cubane |

This compound holds significant potential as a versatile building block in organic synthesis for the introduction of the unique cubane scaffold. While the general methodologies for carbon-heteroatom bond formation and conjugate additions using boronic acids are well-developed, specific and detailed studies on the reactivity of this compound in these transformations are limited in the current scientific literature. Further experimental investigation is necessary to fully elucidate the scope, limitations, and specific reaction conditions for these transformations, which would undoubtedly open new avenues for the synthesis of novel cubane-containing molecules with potential applications in medicinal chemistry and materials science.

Advanced Catalytic Applications and Synthetic Utility of Cuban 1 Ylboronic Acid in Chemical Synthesis

Role as Advanced Building Blocks for Complex Molecular Architectures

Cuban-1-ylboronic acid and its derivatives have emerged as pivotal building blocks in modern organic synthesis, primarily due to the unique structural and electronic properties of the cubane (B1203433) cage. biosynth.com The cubane scaffold, a highly strained, cage-like C(sp³) hybridized structure, serves as a three-dimensional bioisostere for benzene (B151609), offering a similar size and substituent orientation but with improved pharmacokinetic profiles such as enhanced solubility and metabolic stability. biosynth.comalfa-chemistry.comresearchgate.net This has led to its increasing consideration in drug discovery programs aiming to move beyond traditional flat aromatic systems. biosynth.com Boronic acids, in general, are versatile intermediates for forming complex molecular architectures through reversible condensation reactions and are widely used in the construction of C-C and C-heteroatom bonds. nih.govrsc.orgmolport.com The application of this compound, therefore, combines the synthetic versatility of the boronic acid group with the desirable properties of the cubane core.

The synthesis of molecules with a high fraction of sp³-hybridized carbon atoms (Fsp³) is a central theme in medicinal chemistry, as it often leads to improved physicochemical and pharmacokinetic properties. researchgate.netchemrxiv.org Alkylboronic acids, including this compound, are crucial linchpins in strategies designed to construct these C(sp³)-rich and sterically hindered scaffolds. organic-chemistry.orgnih.gov

A significant strategy involves a transition-metal-free, two-step concurrent cross-coupling process that utilizes alkylboronic acids as key intermediates. chemrxiv.orgorganic-chemistry.orgnih.gov This approach allows for the modular and practical synthesis of complex alkyl boron reagents, which can then undergo various downstream functionalizations to form challenging C(sp³)–C(sp³) bonds. organic-chemistry.orgchemrxiv.org The method demonstrates broad functional group tolerance and is scalable, making it suitable for creating diverse, drug-like molecular architectures. organic-chemistry.orgnih.gov This modularity is essential for rapidly generating compound libraries for structure-activity relationship (SAR) studies. organic-chemistry.org

Table 1: Examples of C(sp³)-Rich Scaffolds from Alkyl Boronic Acids

| Starting Material | Coupling Partner | Product Type | Key Feature |

|---|---|---|---|

| Alkyl Boronic Acid | Alkyl Sulfonylhydrazone | Sterically Hindered Alkyl Boron Reagent | Transition-metal-free C(sp³)–C(sp³) coupling |

| Alkyl Boron Intermediate | Various Electrophiles | Complex Drug-like Scaffolds | High F(sp³) content |

This table illustrates the general utility of alkyl boronic acids in synthesizing C(sp³)-rich structures, a strategy directly applicable to this compound.

The cubane unit is an excellent bioisostere for the phenyl group, capable of mimicking the spatial arrangement of substituents in mono-, para-, ortho-, and meta-substituted benzene rings. alfa-chemistry.comresearchgate.net This mimicry allows medicinal chemists to replace aromatic rings in drug candidates to improve properties like metabolic stability and solubility while maintaining biological activity. biosynth.comalfa-chemistry.com The synthesis of functionalized cubanes is therefore of high importance.

This compound provides a versatile handle for introducing the cubane moiety and for its subsequent functionalization. While the direct synthesis and functionalization of the cubane core have historically been challenging, modern methods, including light-driven reactions and modular cross-coupling platforms, have expanded access to variously substituted cubanes. alfa-chemistry.comnih.gov For instance, commercially available cubane-1,4-dicarboxylic acid esters can be converted into a range of functionalized building blocks, which could then be transformed into the corresponding boronic acids to facilitate further synthetic elaborations. acs.org Copper-catalyzed and photoredox-catalyzed cross-coupling reactions have proven effective for creating C-N, C-C(sp²), and other bonds on the cubane scaffold, overcoming previous limitations. alfa-chemistry.comresearchgate.net

Innovations in Multi-Component Reactions (MCRs) Utilizing Cubane-Derived Boronic Acids

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing the construction of complex molecules from three or more starting materials in a single, atom-economical step. researchgate.net Boronic acids are valuable building blocks for MCRs due to their stability and compatibility with a wide range of reaction conditions. rug.nlaablocks.com The use of cubane-derived boronic acids in MCRs opens a pathway to rapidly generate large libraries of diverse and complex cubane-containing small molecules. rug.nl

One of the most notable MCRs involving boronic acids is the Petasis reaction (also known as the borono-Mannich reaction). While specific examples utilizing this compound are not extensively documented, the reaction's general applicability to various alkyl and aryl boronic acids suggests its potential. researchgate.net Innovations such as photoredox-catalyzed MCRs have further expanded the scope of boronic acids as radical precursors for generating complex amine structures. researchgate.net The unique steric and electronic nature of the cubyl group could lead to novel reactivity and stereochemical outcomes in such reactions. The development of bis-boronic acid compounds via the Ugi four-component reaction (Ugi-4CR) for applications in chemical biology further highlights the synergy between MCRs and boronic acid chemistry, a strategy that could be adapted for cubane-based structures. rsc.org

Evaluation as Catalytic Promoters in Organic Transformations

Beyond their role as building blocks, boronic acids are recognized as effective organocatalysts for a variety of organic transformations. nih.govnih.gov Their catalytic activity generally stems from their character as stable, organic-soluble Lewis acids. nih.govresearchgate.netualberta.ca

Boronic acids function as Lewis acids, accepting an electron pair from a Lewis base (e.g., an oxygen or nitrogen atom) to activate a substrate. researchgate.netwikipedia.org This activation can facilitate reactions such as Friedel-Crafts alkylations, carbonyl additions, and dehydrative substitutions. ualberta.cabath.ac.uk The Lewis acidity of a boronic acid, and thus its catalytic efficacy, is influenced by the electronic properties of its organic substituent. While specific studies quantifying the Lewis acidity of this compound are scarce, the electron-withdrawing nature of the strained cubyl cage is expected to confer significant Lewis acidity upon the boron center. This property allows it to activate hydroxyl groups in alcohols and carboxylic acids, making them better leaving groups or enhancing the electrophilicity of carbonyl carbons. ualberta.ca This activation is typically achieved through the reversible formation of covalent adducts, such as boronate esters. nih.gov

The Lewis acidity of boronic acids makes them excellent catalysts for condensation reactions that proceed with the elimination of water.

Dehydrative Glycosylations: Boronic acid catalysis has been successfully applied to dehydrative glycosylations, particularly with challenging 2-deoxysugar derivatives. nih.govresearchgate.net The catalyst activates the hemiacetal hydroxyl group of the sugar donor, facilitating its substitution by an acceptor alcohol to form a glycosidic bond. nih.gov Recently, designed aminoboronic acids have been used to achieve catalyst-controlled, site-selective glycosylation between unprotected sugars by forming a network of non-covalent and reversible covalent bonds that brings the reactants together. nih.gov The unique three-dimensional structure of a cubylboronic acid catalyst could offer novel selectivity in such complex reactions.

Amide Bond Formations: Direct amide formation from carboxylic acids and amines is a highly desirable but challenging transformation that typically requires harsh conditions or stoichiometric activating agents. ucl.ac.uksigmaaldrich.com Boronic acids have emerged as effective catalysts for this reaction under milder, dehydrative conditions. nih.govresearchgate.netnih.gov The catalytic cycle is believed to involve the activation of the carboxylic acid by the boronic acid, forming an acyloxyboron intermediate that is highly reactive toward nucleophilic attack by the amine. nih.gov It is crucial that the catalyst is a boronic acid, as studies have shown that related borinic acids are not competent catalysts for this transformation. nih.gov The use of this compound in this context could provide an efficient catalytic system for synthesizing cubane-containing amides, which are of interest in medicinal chemistry.

Table 2: Boronic Acid-Catalyzed Condensation Reactions

| Reaction Type | Substrate 1 | Substrate 2 | Catalyst Type | Role of Catalyst |

|---|---|---|---|---|

| Amide Formation | Carboxylic Acid | Amine | Arylboronic Acid | Lewis acid activation of carboxylic acid |

| Glycosylation | Glycosyl Hemiacetal | Alcohol | Arylboronic Ester | Lewis acid activation of hemiacetal OH |

Mechanistic Investigations into Reactions Involving Cuban 1 Ylboronic Acid

Elucidation of Reaction Pathways and Characterization of Transition States

The elucidation of reaction pathways for cuban-1-ylboronic acid primarily involves computational modeling and analogy to other organoboronic acids. Reactions such as cross-coupling, amidation, and oxidation are common for boronic acids, and their mechanisms are generally well-understood. rsc.orgmdpi.com For this compound, the central question is how the cubyl group modifies these established pathways.

Transition states in reactions involving the cubane (B1203433) moiety are heavily influenced by the cage's electronic properties and steric bulk. For instance, in a typical Suzuki-Miyaura coupling, the key steps involve oxidative addition, transmetalation, and reductive elimination. The transmetalation step, where the cubyl group is transferred from boron to the transition metal catalyst (e.g., palladium), is of particular interest. The transition state for this step would involve the interaction of the palladium complex with a boronate "ate" complex of the cubane. Computational studies on related systems suggest that the geometry and energy of this transition state are sensitive to the steric and electronic nature of the organic group attached to the boron. nih.gov The bulky cubane cage would likely favor a less crowded transition state geometry.

Furthermore, the high strain energy of the cubane framework is a critical thermodynamic consideration. Reaction pathways that preserve the integrity of the cage are kinetically favored, as there is a significant activation barrier to ring-opening reactions. ic.ac.uk However, certain transition metal catalysts, particularly nickel and palladium complexes, are known to facilitate the isomerization of the cubane cage to cuneane or cyclooctatetraene (B1213319), which represents a potential competing reaction pathway. princeton.edu

The rigid, polycyclic structure of the cubane core is a dominant factor in directing the stereochemical outcome of reactions. The cubane molecule itself is achiral, but monosubstitution with a group like boronic acid does not create a stereocenter. However, in polysubstituted cubanes, stereoisomerism becomes a critical aspect. stackexchange.com

In reactions involving this compound with chiral substrates or reagents, the cubyl group acts as a bulky, sterically demanding substituent. Its rigid, well-defined geometry can lead to high levels of diastereoselectivity. The approach of a reagent to a nearby functional group, for example, would be significantly hindered from the face occupied by the cubane cage. This steric shielding can be exploited to control the formation of new stereocenters. The lack of conformational flexibility in the cubane system means that ground-state geometries are excellent predictors of steric interactions in the transition state, simplifying the analysis of stereocontrol compared to more flexible acyclic or monocyclic systems.

Identification and Characterization of Key Intermediates, Including "Ate Complexes"

A fundamental aspect of boronic acid reactivity is the formation of tetracoordinate boronate species, often referred to as "ate complexes." These intermediates are formed by the addition of a nucleophile (such as a hydroxide, alkoxide, or fluoride (B91410) ion) to the Lewis acidic trigonal planar boron atom of the boronic acid. This transformation is central to activating the organic group for transfer in cross-coupling reactions.

For this compound, the formation of the corresponding cubylboronate ate complex, [Cubyl-B(OH)₃]⁻, is a prerequisite for participation in many catalytic cycles. The characterization of such intermediates is typically achieved through spectroscopic methods, particularly ¹¹B NMR, where the boron signal shifts significantly upfield upon changing from a tricoordinate to a tetracoordinate environment.

| Boron Species | Coordination at Boron | Hybridization | Typical ¹¹B NMR Shift (ppm) | Role in Mechanism |

| This compound | 3 | sp² | +28 to +34 | Resting state, Lewis acid |

| Cubylboronate "ate" complex | 4 | sp³ | +3 to +15 | Activated intermediate for group transfer |

| Cubylboronic ester | 3 | sp² | +20 to +30 | Protected form, substrate |

This interactive table summarizes the properties of key boron species involved in the reactions of this compound. The ¹¹B NMR shifts are representative values for analogous organoboronic acids.

Kinetic and Thermodynamic Analyses of Cubane-Boron Transformations

Kinetic analysis of reactions involving this compound provides quantitative insight into reaction rates and the energies of transition states. While specific kinetic data for this compound are not widely published, the principles can be inferred from studies on analogous systems. For example, in Suzuki-Miyaura coupling, the rate-determining step can vary depending on the specific substrates and conditions but is often associated with either the oxidative addition or the transmetalation step.

| Parameter | Definition | Significance for Cubane-Boron Reactions |

| Activation Energy (Ea) | The minimum energy required to initiate a chemical reaction. | Expected to be influenced by the steric bulk of the cubane cage and the stability of the transition state. Reactions involving cage isomerization would have very different activation energies. |

| Enthalpy of Reaction (ΔH) | The net change in heat content during a reaction. | Significantly affected by the high strain energy of the cubane core. Reactions that preserve the cage are generally favored, but a large thermodynamic driving force could favor strain-releasing pathways. |

| Gibbs Free Energy (ΔG) | The energy associated with a chemical reaction that can be used to do work. | Determines the spontaneity of a reaction. The preservation or release of cubane's strain energy is a major contributor to the overall ΔG. |

This interactive table outlines key kinetic and thermodynamic parameters and their specific relevance to transformations involving the cubane-boron bond.

Spectroscopic Techniques for In Situ Mechanistic Probes

Spectroscopic methods are indispensable tools for monitoring reactions in real-time (in situ) to identify transient intermediates and elucidate reaction mechanisms. researchgate.net For reactions involving this compound, a combination of techniques would be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹¹B NMR is particularly powerful for observing the boron center directly. The change in coordination from the trigonal boronic acid to the tetrahedral boronate "ate" complex results in a distinct upfield shift in the ¹¹B NMR spectrum, allowing for the direct observation of this key intermediate. ¹H and ¹³C NMR can be used to monitor the disappearance of starting materials and the appearance of products, providing kinetic data. The unique symmetry of the cubane cage often results in a simple ¹H NMR spectrum (a single peak for unsubstituted cubane), which can be a useful probe for monitoring substitution. reddit.com

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques can monitor changes in functional groups. For example, the B-O stretching frequencies in the boronic acid and its derivatives can be observed. Surface-Enhanced Raman Spectroscopy (SERS) can be particularly useful for studying reactions occurring on the surface of heterogeneous catalysts. researchgate.net

Mass Spectrometry (MS): While not typically an in situ technique for condensed-phase reactions, MS is crucial for identifying intermediates that can be isolated or trapped. Techniques like Electrospray Ionization (ESI-MS) can be used to detect charged intermediates, such as ate complexes, directly from the reaction mixture.

These techniques, often used in combination, provide a detailed picture of the species present throughout a reaction, enabling the construction of a complete mechanistic pathway.

Future Perspectives and Unexplored Research Avenues for Cuban 1 Ylboronic Acid

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

C-H Borylation: Direct C-H activation and borylation of the cubane (B1203433) cage represents a highly attractive, atom-economical strategy. Research could focus on identifying suitable transition metal catalysts (e.g., iridium or rhodium complexes) that can selectively activate a C-H bond on the cubane scaffold without promoting cage-opening or rearrangement reactions. This approach would significantly shorten the synthetic sequence and reduce waste generation compared to traditional methods that often start from pre-functionalized cubanes. nih.gov

Mechanochemical Synthesis: Exploring mechanochemical methods, such as ball milling, for the synthesis of Cuban-1-ylboronic acid or its precursors could offer a greener alternative to solvent-based reactions. nih.gov Mechanochemistry can enhance reaction rates, reduce solvent usage, and in some cases, enable reactions that are difficult to achieve in solution.

Bio-inspired Catalysis: While a long-term vision, the development of enzymatic or bio-inspired catalytic systems for the functionalization of the cubane core could provide a highly selective and environmentally benign route to this compound.

A comparative overview of potential synthetic strategies is presented in Table 1.

Table 1: Comparison of Potential Synthetic Routes to this compound

| Synthetic Strategy | Potential Advantages | Foreseeable Challenges |

|---|---|---|

| Direct C-H Borylation | High atom economy, reduced step count. | Catalyst stability, regioselectivity control, potential for cage rearrangement. |

| Mechanochemistry | Reduced solvent waste, potentially faster reaction times. | Scalability, control over reaction intermediates. |

| Flow Chemistry Synthesis | Enhanced safety, precise control over reaction parameters, potential for scalability. organic-chemistry.orgnih.govmdpi.comscielo.brrsc.org | Initial setup costs, potential for clogging with solid intermediates. |

Expansion of Catalytic and Stoichiometric Applications Beyond Established Methodologies

The utility of this compound as a building block in organic synthesis is largely centered around the well-established Suzuki-Miyaura cross-coupling reaction. However, the unique steric and electronic nature of the cubyl group suggests that its applications could be expanded into less conventional areas of catalysis and stoichiometric reactions.

Future research could explore:

Asymmetric Catalysis: The rigid and well-defined three-dimensional structure of the cubane cage makes it an intriguing scaffold for the development of novel chiral ligands for asymmetric catalysis. This compound could serve as a handle to append catalytically active moieties, with the cubane core influencing the chiral environment around the metal center.

Frustrated Lewis Pair (FLP) Chemistry: The steric bulk of the cubane cage could be exploited in the design of novel frustrated Lewis pairs. A cubane-based Lewis acid, derived from this compound, in combination with a bulky Lewis base, could enable the activation of small molecules like H₂, CO₂, and olefins for subsequent transformations.

Supramolecular Chemistry and Materials Science: The rigid, directional nature of the cubyl group makes this compound an attractive building block for the construction of novel supramolecular assemblies, metal-organic frameworks (MOFs), and covalent organic frameworks (COFs). The boronic acid moiety can participate in reversible covalent interactions, such as the formation of boroxine (B1236090) rings or boronate esters, to direct the self-assembly of complex architectures with potential applications in gas storage, separation, and catalysis.

Rational Design of Cubane-Based Boronic Acid Derivatives with Tunable Reactivity and Selectivity

The reactivity and selectivity of boronic acids can be finely tuned by modifying their electronic and steric properties. uwa.edu.ausci-hub.seresearchgate.netrsc.org A systematic investigation into the synthesis and properties of substituted this compound derivatives would open doors to a wider range of applications.

Key research directions include:

Electronic Tuning: The introduction of electron-donating or electron-withdrawing substituents onto the cubane cage would allow for the modulation of the Lewis acidity of the boron center. This, in turn, would influence the rate and efficiency of transmetalation in cross-coupling reactions and could be used to optimize its performance in other catalytic processes.

Steric Tuning: The synthesis of cubane derivatives with varying steric bulk around the boronic acid functionality could be used to control selectivity in catalytic reactions. For instance, highly hindered cubane-based boronic acids could favor the formation of specific isomers in cross-coupling reactions involving substrates with multiple reactive sites.

Multi-functionalized Cubanes: The preparation of cubanes bearing multiple boronic acid groups, or a combination of a boronic acid and another reactive functional group, would create versatile building blocks for the synthesis of complex molecules and materials.

Table 2: Potential Effects of Substituents on this compound Properties

| Substituent Type (on Cubane Cage) | Predicted Effect on Boronic Acid | Potential Application |

|---|---|---|

| Electron-Withdrawing (e.g., -CF₃, -CN) | Increased Lewis acidity, faster transmetalation. | Enhanced reactivity in cross-coupling reactions. |

| Electron-Donating (e.g., -OMe, -NMe₂) | Decreased Lewis acidity, slower transmetalation. | Tuning selectivity in catalytic cycles. |

| Sterically Bulky Groups | Hindered approach to the boron center. | Regioselective transformations, development of chiral ligands. |

Integration with Flow Chemistry and High-Throughput Experimentation Platforms

The translation of novel chemical discoveries from the laboratory to industrial applications often benefits from the adoption of modern technologies such as flow chemistry and high-throughput experimentation (HTE).

Flow Chemistry: The synthesis of this compound and its derivatives could be significantly improved by transitioning from batch to continuous flow processes. organic-chemistry.orgnih.govmdpi.comscielo.brrsc.org Flow chemistry offers enhanced safety, particularly when dealing with highly reactive intermediates or exothermic reactions, precise control over reaction parameters (temperature, pressure, and residence time), and improved scalability. organic-chemistry.orgnih.gov The integration of in-line analytical techniques would allow for real-time reaction monitoring and optimization.

High-Throughput Experimentation (HTE): HTE platforms can be employed to rapidly screen a wide range of reaction conditions (catalysts, ligands, solvents, bases) for the synthesis and application of this compound. nih.govscienceintheclassroom.orgnih.govmedscape.com This would accelerate the discovery of optimal conditions for novel transformations and facilitate the exploration of its utility in a diverse array of chemical reactions. For instance, an HTE approach could be used to quickly identify the most effective catalyst for a challenging Suzuki-Miyaura coupling involving a sterically hindered this compound derivative. scienceintheclassroom.org

Exploration of Advanced Spectroscopic Techniques for Real-Time Mechanistic Elucidation

A deeper understanding of the reaction mechanisms involving this compound is crucial for the rational design of new reactions and catalysts. While traditional analytical techniques provide valuable information, the application of advanced spectroscopic methods for real-time monitoring can offer unprecedented mechanistic insights.

Future research in this area could involve:

In-situ NMR Spectroscopy: The use of in-situ NMR techniques, such as ¹¹B NMR, can provide real-time information on the formation and consumption of intermediates in reactions involving this compound. mdpi.comresearchgate.netrsc.orgnih.govrsc.org This would be particularly valuable for studying the kinetics and mechanism of transmetalation in cross-coupling reactions.

Raman and IR Spectroscopy: In-situ Raman and IR spectroscopy can be used to monitor changes in vibrational modes during a reaction, providing information about bond formation and cleavage. These techniques could be employed to study the coordination of this compound to metal centers and to follow the progress of catalytic cycles.

X-ray Absorption Spectroscopy (XAS): For reactions involving transition metal catalysts, XAS can provide information about the oxidation state and coordination environment of the metal center at different stages of the catalytic cycle. This would be invaluable for understanding the role of the cubane ligand in influencing the catalytic activity.

The combination of these advanced analytical techniques with computational modeling will be instrumental in building a comprehensive picture of the reactivity of this compound and guiding the future development of its applications.

Q & A

Q. What are the recommended synthetic routes for Cuban-1-ylboronic acid, and how can experimental reproducibility be ensured?

this compound is typically synthesized via palladium-catalyzed cross-coupling reactions or direct functionalization of cubane derivatives. To ensure reproducibility:

- Document reaction conditions (temperature, solvent, catalyst loading) in detail, adhering to guidelines for experimental transparency .

- Include spectral data (¹H/¹³C NMR, IR) and purity assessments (HPLC, elemental analysis) for new compounds .

- Provide supplemental information for multi-step syntheses or characterization of intermediates .

Q. What are the best practices for handling this compound to prevent decomposition during experiments?

- Store under inert atmosphere (argon/nitrogen) at –20°C to minimize boronic acid hydrolysis .

- Use anhydrous solvents and rigorously dry glassware for reactions .

- Monitor stability via periodic NMR analysis to detect degradation products .

Q. Which analytical techniques are most reliable for assessing the purity and structural integrity of this compound?

- Primary methods : High-resolution mass spectrometry (HRMS) for molecular weight confirmation; ¹¹B NMR to verify boronic acid functionality .

- Supplementary methods : X-ray crystallography (if crystalline), HPLC with UV/RI detection for purity quantification .

- Cross-reference spectral data with established literature to resolve ambiguities .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictions in reported reactivity data for this compound?

- Conduct controlled replication studies under identical conditions (e.g., solvent, catalyst batch) to isolate variables .

- Perform kinetic studies to compare reaction rates under disputed conditions .

- Use computational tools (DFT calculations) to model electronic effects of cubane’s rigid structure on reactivity .

Q. What methodological strategies optimize this compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Catalyst screening : Test Pd(PPh₃)₄, XPhos, or SPhos ligands to balance activity and steric demand .

- Solvent optimization : Evaluate polar aprotic solvents (DME, DMF) versus mixed systems (THF/H₂O) for solubility and stability .

- Stoichiometric adjustments : Increase boronic acid equivalents if steric hindrance slows transmetallation .

Q. How can researchers address low yields in this compound-mediated transformations?

- Diagnostic steps :

- Verify anhydrous conditions via Karl Fischer titration .

- Assess catalyst activation (e.g., pre-reduction of Pd(OAc)₂) .

- Mitigation strategies :

- Introduce directing groups to enhance regioselectivity .

- Use microwave-assisted heating to accelerate sluggish reactions .

Q. What advanced techniques are suitable for probing the mechanistic role of this compound in organometallic reactions?

- Isotopic labeling : Incorporate ¹⁰B or deuterated cubane derivatives to track bond formation via NMR .

- In-situ monitoring : Use ReactIR or MALDI-TOF to detect transient intermediates .

- Single-crystal X-ray diffraction : Resolve steric/electronic interactions in catalyst-substrate complexes .

Data Analysis and Interpretation

Q. How should researchers reconcile conflicting literature data on this compound’s stability under ambient conditions?

- Perform meta-analysis of reported degradation rates, noting differences in analytical methods (e.g., NMR vs. HPLC) .

- Conduct accelerated stability studies under controlled humidity/temperature .

- Publish negative results to clarify boundary conditions for decomposition .

Q. What statistical approaches are recommended for validating reproducibility in this compound studies?

- Use triplicate experiments with error bars to quantify variability .

- Apply ANOVA or t-tests to compare results across independent labs .

- Share raw datasets in public repositories (e.g., Zenodo) to enable independent verification .

Ethical and Reporting Considerations

Q. What ethical guidelines apply to publishing this compound research with proprietary or sensitive methodologies?

- Disclose funding sources and potential conflicts of interest in the acknowledgments section .

- Omit proprietary catalyst formulations but describe general reaction principles .

- Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for public datasets .

Q. How can researchers avoid plagiarism when citing prior synthetic protocols for this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.